O-[2-(2-chlorophenyl)ethyl]hydroxylamine O-[2-(2-chlorophenyl)ethyl]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 113211-45-3
VCID: VC18219037
InChI: InChI=1S/C8H10ClNO/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4H,5-6,10H2
SMILES:
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol

O-[2-(2-chlorophenyl)ethyl]hydroxylamine

CAS No.: 113211-45-3

Cat. No.: VC18219037

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

O-[2-(2-chlorophenyl)ethyl]hydroxylamine - 113211-45-3

Specification

CAS No. 113211-45-3
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
IUPAC Name O-[2-(2-chlorophenyl)ethyl]hydroxylamine
Standard InChI InChI=1S/C8H10ClNO/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4H,5-6,10H2
Standard InChI Key NMEKKXAXZPYVJA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CCON)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

O-[2-(2-Chlorophenyl)ethyl]hydroxylamine features a hydroxylamine (-NH-OH) group bonded to a 2-(2-chlorophenyl)ethyl chain. The chlorine atom at the ortho position of the phenyl ring induces steric and electronic effects that differentiate this compound from its para-substituted analogs. X-ray crystallography of related O-alkylhydroxylamines reveals that the hydroxylamine group adopts a planar configuration, facilitating coordination with metal ions such as heme iron in enzymatic systems .

Table 1: Physicochemical Properties of O-[2-(2-Chlorophenyl)ethyl]hydroxylamine

PropertyValue
Molecular FormulaC₈H₁₀ClNO
Molecular Weight171.62 g/mol
Purity≥98% (HPLC)
SolubilitySoluble in THF, DCM, ethanol
StabilityAir-sensitive; store under N₂

Electronic and Steric Effects

The ortho-chlorine substituent creates a steric hindrance that restricts free rotation of the phenyl ring, potentially enhancing binding specificity in biological targets. Density functional theory (DFT) calculations on analogous compounds suggest that the electron-withdrawing chlorine atom polarizes the phenyl ring, increasing the electrophilicity of the hydroxylamine group . This electronic modulation may explain its reactivity in nucleophilic substitution and redox reactions.

Synthesis and Scalable Production

Laboratory-Scale Synthesis

The synthesis of O-[2-(2-Chlorophenyl)ethyl]hydroxylamine follows a Mitsunobu-like reaction adapted from protocols for O-alkylhydroxylamines . A representative procedure involves:

  • Substrate Preparation: 2-(2-Chlorophenyl)ethanol (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

  • Coupling Reaction: Triphenylphosphine (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol) are added, followed by dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.1 mmol) at 0°C.

  • Phthalimide Removal: After 3 hours, hydrazine monohydrate (1.1 mmol) is introduced to cleave the phthalimide protecting group.

  • Purification: The crude product is purified via flash chromatography (heptane:ethyl acetate, 1:1) and isolated as the hydrochloride salt using ethereal HCl .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventTHF78% → 85%
Temperature0°C → RTReduced side products
CatalystDIAD90% efficiency

Industrial Manufacturing

Industrial production scales the laboratory protocol using continuous flow reactors to enhance yield and purity. Aromsyn’s patented process achieves >98% purity through in-line HPLC monitoring and crystallization under controlled pH . Key challenges include minimizing diisopropyl hydrazinodicarboxylate byproducts, which are removed via dichloromethane washes during salt formation .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Mechanisms

Structural analogs of O-[2-(2-Chlorophenyl)ethyl]hydroxylamine, such as O-benzylhydroxylamine, exhibit potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme implicated in immune suppression . Spectroscopic studies confirm that the hydroxylamine group coordinates to IDO1’s heme iron, mimicking the alkylperoxy transition state during tryptophan oxidation . For O-[2-(2-Chlorophenyl)ethyl]hydroxylamine, molecular docking predicts a binding affinity (Kᵢ) of ~150 nM, comparable to clinical-stage IDO1 inhibitors .

Applications in Pharmaceutical and Material Sciences

Pharmaceutical Intermediates

O-[2-(2-Chlorophenyl)ethyl]hydroxylamine serves as a key intermediate in synthesizing:

  • Anticancer Agents: Functionalization at the hydroxylamine group generates prodrugs activated by tumor-associated enzymes.

  • Antidepressants: Coupling with indole derivatives yields serotonin reuptake inhibitors.

Aromsyn reports kilogram-scale production for preclinical trials, emphasizing batch-to-batch consistency (RSD <2%) .

Polymer Chemistry

The compound’s dual reactivity (nucleophilic -NH-OH and electrophilic aryl chloride) enables its use in:

  • Conductive Polymers: Copolymerization with pyrrole enhances conductivity (σ = 10⁻² S/cm).

  • Crosslinking Agents: Ethylene glycol dimethacrylate networks show improved thermal stability (T_g = 145°C) .

Future Research Directions

Targeted Drug Delivery

Conjugating O-[2-(2-Chlorophenyl)ethyl]hydroxylamine to monoclonal antibodies may enable site-specific IDO1 inhibition in tumor microenvironments. Preliminary in silico models predict a 40% increase in tumor uptake compared to small-molecule analogs .

Structural Analogs and SAR Studies

Systematic variation of the chloro substituent’s position (ortho, meta, para) could optimize binding to IDO1’s hydrophobic pocket. Quantum mechanical calculations suggest meta-chloro derivatives may achieve Kᵢ <100 nM .

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